3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide
Overview
Description
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
Oxadiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .
Biochemical Pathways
Oxadiazole derivatives are known to interfere with several biochemical pathways involved in cell proliferation and survival, contributing to their anticancer activity .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in this process include phosphoryl chloride (POCl₃), phosphorus pentachloride (PCl₅), polyphosphoric acid (PPA), and trifluoroacetic anhydride ((CF₃CO)₂O) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. Techniques such as microwave-assisted synthesis can enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), lead tetraacetate (Pb(OAc)₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Agriculture: Its biological activity suggests potential use as a pesticide or herbicide.
Materials Science: The compound’s structural properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide
- 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazole-3-yl]-benzoic acid
- 2-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles
Uniqueness
3-Fluorobenzyl 5-phenyl-1,3,4-oxadiazol-2-yl sulfide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS/c16-13-8-4-5-11(9-13)10-20-15-18-17-14(19-15)12-6-2-1-3-7-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHQIOZBMLZUCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201191630 | |
Record name | 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477856-72-7 | |
Record name | 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477856-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(3-Fluorophenyl)methyl]thio]-5-phenyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201191630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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